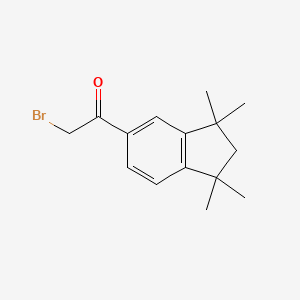
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a tetramethyl-substituted indene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone typically involves the bromination of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanol.
Oxidation: Formation of 1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanoic acid.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-bromo-2-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 2-chloro-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
- 2-iodo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone
Uniqueness
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts
Eigenschaften
Molekularformel |
C15H19BrO |
|---|---|
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
2-bromo-1-(1,1,3,3-tetramethyl-2H-inden-5-yl)ethanone |
InChI |
InChI=1S/C15H19BrO/c1-14(2)9-15(3,4)12-7-10(13(17)8-16)5-6-11(12)14/h5-7H,8-9H2,1-4H3 |
InChI-Schlüssel |
SJGAEKFFMLVWTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C1C=CC(=C2)C(=O)CBr)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


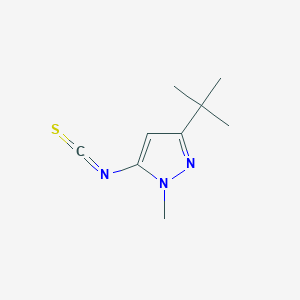

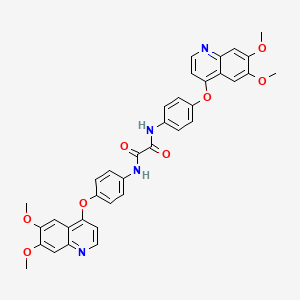
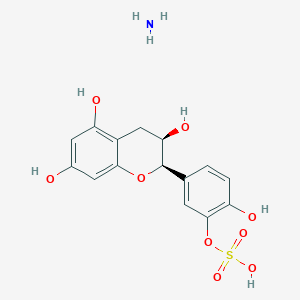
![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)
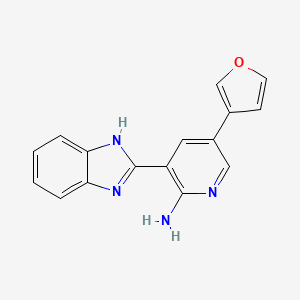
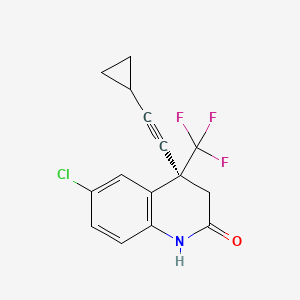
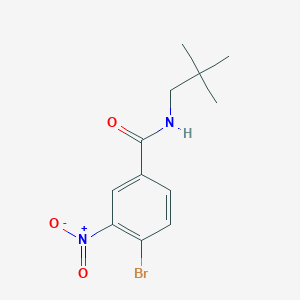

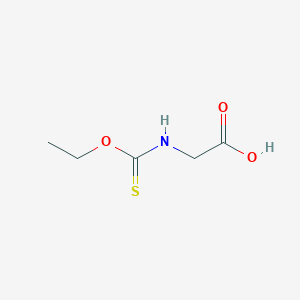
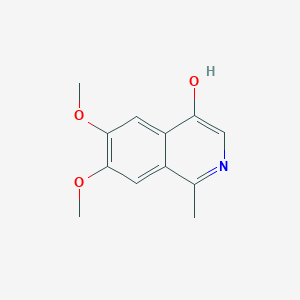
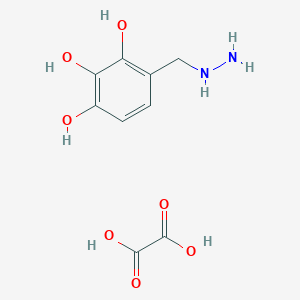
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)
![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)
